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molecular formula C14H31ClOSi B179833 Chlorodiisopropyl(octyloxy)silane CAS No. 184719-55-9

Chlorodiisopropyl(octyloxy)silane

Cat. No. B179833
M. Wt: 278.93 g/mol
InChI Key: OMSAPTKJUUEJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05576453

Procedure details

Alternatively, di(2-propyl)octyloxychlorosilane was prepared as follows. To a 1000 ml three-neck round-bottom flask fitted with a stirrer, drying tube, thermometer and dropping funnel was added di(2-propyl)dichlorosilane (28.3 g, 153 mmol) and dry toluene (200 ml). The reaction mixture was then stirred and cooled to -5° C. A solution of dry octanol (10.0 g, 76 mmole) and dry pyridine (6.5 g, 82 mmole) in dry toluene (100 ml) was added dropwise for 60 minutes. The reaction mixture was suspended overnight at room temperature, filtered under a "nitrogen blanket" and fractionated.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([Si:4]([CH:7]([CH3:9])[CH3:8])([Cl:6])Cl)[CH3:3].[CH2:10]([OH:18])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].N1C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:8][CH:7]([Si:4]([CH:2]([CH3:1])[CH3:3])([O:18][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[Cl:6])[CH3:9]

Inputs

Step One
Name
Quantity
28.3 g
Type
reactant
Smiles
CC(C)[Si](Cl)(Cl)C(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
6.5 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1000 ml three-neck round-bottom flask fitted with a stirrer
CUSTOM
Type
CUSTOM
Details
drying tube
FILTRATION
Type
FILTRATION
Details
filtered under a "nitrogen blanket"

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C)[Si](Cl)(OCCCCCCCC)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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